![molecular formula C16H13FN2O3S2 B2480903 2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421489-26-0](/img/structure/B2480903.png)

2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

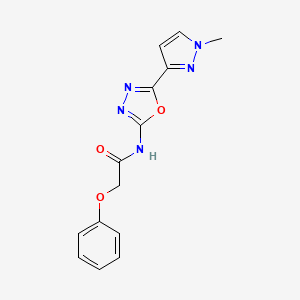

This chemical belongs to a class of compounds that include azetidinones and thiazoles, recognized for their diverse biological activities. The compound features a benzothiazole moiety, a fluorophenyl group, and an azetidin-3-yl)oxy functional group, indicating a complex synthesis pathway and significant potential in various biological applications.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, Gurupadayya et al. (2008) described the synthesis of azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole through condensation and cyclization reactions, indicating a potential pathway for synthesizing related compounds (Gurupadayya et al., 2008).

Scientific Research Applications

Fluoroalkylative Aryl Migration

Researchers have developed methods using fluorinated sulfinate salts for fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. These methods enable the synthesis of compounds with potential for further development in various scientific applications (He, Tan, Ni, & Hu, 2015).

Synthesis of Fluorine-Containing Compounds

The Julia–Kocienski reaction has been employed for synthesizing fluorine-containing 3,3-disubstituted oxetanes and alkylidene oxetanes from precursors like 3-oxetanone and fluorosulfones, showcasing a pathway to novel fluorinated rings (Laporte, Prunier, Pfund, Roy, Agrofoglio, & Lequeux, 2015).

Antimicrobial and Antifungal Evaluation

Azetidinones have been synthesized and evaluated for their antimicrobial and antifungal activities, highlighting the potential use of such compounds in combating resistant strains of bacteria and fungi. This research underscores the importance of benzothiazole and azetidinone derivatives in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Anticancer Activities

The synthesis of benzothiazole β-lactam conjugates has revealed moderate antimicrobial activities and potential antimalarial properties, demonstrating the therapeutic versatility of benzothiazole derivatives. These findings contribute to the ongoing search for new anticancer and antimicrobial agents (Alborz, Jarrahpour, Pournejati, Karbalaei-Heidari, Sinou, Latour, Brunel, Sharghi, Aberi, Turos, & Wojtas, 2018).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight, a pathogen affecting rice crops. This research suggests potential agricultural applications for such compounds in managing crop diseases (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

properties

IUPAC Name |

2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S2/c17-12-5-1-4-8-15(12)24(20,21)19-9-11(10-19)22-16-18-13-6-2-3-7-14(13)23-16/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAYMOCVTDGITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2480822.png)

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)

![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)